Triheptanoin

Übersicht

Beschreibung

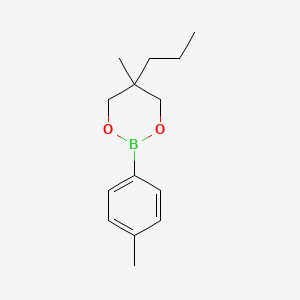

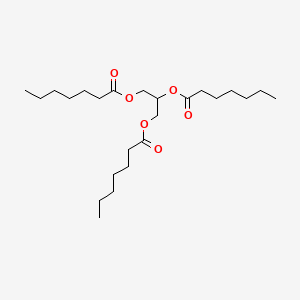

Triheptanoin, also known as glyceryl triheptanoate, is a triglyceride composed of three seven-carbon fatty acids. It is a synthetic medium-chain triglyceride that has gained attention for its unique properties and applications, particularly in the treatment of metabolic disorders. This compound is used clinically to provide anaplerotic substrates for the tricarboxylic acid cycle, making it a valuable compound in medical and scientific research .

Wissenschaftliche Forschungsanwendungen

Triheptanoin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the properties and behavior of medium-chain triglycerides.

Biology: It is used to investigate metabolic pathways and the role of anaplerotic substrates in cellular metabolism.

Medicine: this compound is clinically used to treat inherited metabolic disorders such as long-chain fatty acid oxidation disorders, pyruvate carboxylase deficiency, and carnitine palmitoyltransferase II deficiency It also enhances the efficacy of the ketogenic diet in treating epilepsy.

Wirkmechanismus

Target of Action

Triheptanoin is primarily targeted at patients with long-chain fatty acid oxidation disorders (LC-FAODs) . These are a group of life-threatening autosomal recessive disorders caused by defects in nuclear genes encoding mitochondrial enzymes involved in the conversion of dietary long-chain fatty acids into energy .

Mode of Action

This compound is a source of heptanoate fatty acids, which can be metabolized without the enzymes of long-chain fatty acid oxidation . It is a medium-chain triglyceride consisting of three odd-chain 7-carbon length fatty acids (heptanoate) that provide a source of calories and fatty acids . In clinical trials, patients with LC-FAODs treated with this compound experienced improvements in hypoglycemia, cardiomyopathy, and rhabdomyolysis .

Biochemical Pathways

This compound, the triglyceride of heptanoate, was proposed as an alternative treatment that could directly address both TCA cycle substrate needs in LC-FAODs since it still bypassed the need for long-chain fat transport and catabolism and was metabolized to two molecules of acetyl-CoA and one of propionyl-CoA . This process helps to replenish the TCA cycle intermediates, thereby addressing the energy deficiency in LC-FAODs .

Pharmacokinetics

Systemic exposure to this compound following oral administration is negligible, as this compound is extensively hydrolyzed to glycerol and heptanoate in the gastrointestinal tract . Multiple peaks for this compound metabolites were observed in the plasma following oral administration of this compound, generally coinciding with the time that meals were served . Heptanoate, the pharmacologically active metabolite of this compound supplementing energy sources in patients with LC-FAODs, showed the greatest exposure among the metabolites of this compound in human plasma following oral administration of this compound .

Result of Action

The use of this compound in patients with LC-FAODs has shown significant improvements in hypoglycemia, cardiomyopathy, and rhabdomyolysis . Complications in LC-FAOD patients are reduced from approximately 60% to approximately 10% with the addition of this compound . In a double-blind, randomized controlled trial, this compound supplementation increased left ventricular ejection fraction (LVEF) and reduced left ventricular wall mass at rest, and reduced heart rate during exercise compared with trioctanoin supplementation .

Action Environment

The action of this compound can be influenced by various environmental factors such as diet and meal times. As this compound is administered orally, its absorption and subsequent metabolism can be affected by the gastrointestinal environment and the presence of food . Patients should be counselled regarding the risk of feeding tube dysfunction and intestinal malabsorption due to pancreatic insufficiency .

Biochemische Analyse

Biochemical Properties

Triheptanoin is a source of heptanoate fatty acids, which can be metabolized without the enzymes of long-chain fatty acid oxidation . It provides anaplerotic substrates for the tricarboxylic acid (TCA) cycle . The five-carbon ketones produced from this compound are beta-ketopentanoate and beta-hydroxypentanoate .

Cellular Effects

This compound has shown beneficial effects in patients with long-chain fatty acid oxidation disorders (lc-FAODs). In clinical trials, patients treated with this compound experienced improvements in hypoglycemia, cardiomyopathy, and rhabdomyolysis . It also appears to increase the efficacy of the ketogenic diet as a treatment for epilepsy .

Molecular Mechanism

This compound is metabolized to propionyl-CoA and acetyl-CoA, both essential precursors for the citric acid cycle . It can produce ketone bodies with five carbon atoms, as opposed to even-carbon fatty acids which are metabolized to ketone bodies with four carbon atoms .

Temporal Effects in Laboratory Settings

Long-term treatment with this compound has shown improvement in disease course in patients with lc-FAODs . Total hospitalization days per year decreased significantly after the start of this compound treatment .

Dosage Effects in Animal Models

In a mouse model of Amyotrophic Lateral Sclerosis, treatment with this compound (35% of caloric content) initiated at P35, attenuated motor neuron loss at 70 days of age by 33% . This compound maintained hind limb grip strength for 2.8 weeks longer .

Metabolic Pathways

This compound provides anaplerotic substrates for the TCA cycle . It is a source of heptanoate fatty acids, which can be metabolized to propionyl-CoA, which after carboxylation can produce succinyl-CoA .

Transport and Distribution

This compound is hydrolyzed in the gastrointestinal tract to heptanoate, which is thought to diffuse into the blood and body . Heptanoate and its liver ketone metabolites are then metabolized within cells to propionyl-CoA .

Subcellular Localization

Given that it is metabolized to propionyl-CoA and acetyl-CoA, both essential precursors for the citric acid cycle , it can be inferred that it is localized in the mitochondria, the site of the TCA cycle.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triheptanoin is typically synthesized through the esterification of heptanoic acid with glycerol. The reaction involves the combination of three molecules of heptanoic acid with one molecule of glycerol, resulting in the formation of this compound. This process is usually carried out under acidic or basic conditions to facilitate the esterification reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of high-purity heptanoic acid and glycerol, along with catalysts to enhance the reaction rate. The resulting product is then purified to obtain high-quality this compound suitable for medical and research applications .

Analyse Chemischer Reaktionen

Types of Reactions: Triheptanoin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed by pancreatic lipases in the intestines to produce heptanoate and glycerol.

Esterification: As mentioned earlier, this compound is synthesized through the esterification of heptanoic acid with glycerol.

Major Products Formed: The primary products formed from the hydrolysis of this compound are heptanoate and glycerol. The heptanoate can further be metabolized to produce acetyl-CoA and propionyl-CoA .

Vergleich Mit ähnlichen Verbindungen

Trioctanoin: A medium-chain triglyceride composed of three eight-carbon fatty acids.

Tridecanoin: A medium-chain triglyceride composed of three ten-carbon fatty acids.

Trilaurin: A medium-chain triglyceride composed of three twelve-carbon fatty acids.

Triheptanoin’s ability to produce anaplerotic substrates and its unique metabolic properties make it a valuable compound in both clinical and research settings.

Eigenschaften

IUPAC Name |

2,3-di(heptanoyloxy)propyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKBYALYHRYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862306 | |

| Record name | 1,2,3-Propanetriyl triheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Triheptanoin is a source of heptanoate fatty acids, which can be metabolized without the enzymes of long chain fatty acid oxidation. In clinical trials, patients with lc-FAODs treated with triheptanoin experienced improvements in hypoglycemia, cardiomyopathy, and rhabdomyolysis. | |

| Record name | Triheptanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

620-67-7 | |

| Record name | Triheptanoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triheptanoin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triheptanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriyl triheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl trisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEPTANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P6O7CFW5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triheptanoin work in the body?

A1: this compound is a triglyceride composed of three 7-carbon (heptanoate) fatty acids. Unlike even-chain fatty acids, which are metabolized solely to acetyl-CoA, this compound provides both acetyl-CoA and propionyl-CoA. [, , , , , , ] This is crucial because propionyl-CoA can be converted to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. Thus, this compound acts as an anaplerotic agent, replenishing the TCA cycle intermediates and enhancing energy production. [, , , , , , ]

Q2: What makes this compound unique compared to other fatty acids?

A2: Its ability to provide both acetyl-CoA and propionyl-CoA sets this compound apart from even-chain fatty acids. This dual contribution to the TCA cycle is particularly beneficial in conditions where energy production is compromised, such as long-chain fatty acid oxidation disorders (LC-FAOD) or glucose transporter type I deficiency syndrome (GLUT1-DS). [, , , , , , , , ]

Q3: How does this compound benefit patients with LC-FAOD?

A3: Individuals with LC-FAOD have impaired breakdown of long-chain fatty acids, leading to energy deficiency. This compound, being a medium-chain triglyceride, bypasses this metabolic block, providing an alternative energy source. [, , , , , , ] Moreover, by replenishing TCA cycle intermediates, it supports various metabolic processes and potentially reduces the frequency and severity of major clinical events like rhabdomyolysis, hypoglycemia, and cardiomyopathy. [, , , ]

Q4: Does this compound impact glucose metabolism?

A4: Research suggests that this compound may influence glucose metabolism, particularly in the context of epilepsy. In a mouse model, this compound appeared to increase glucose utilization and normalize the activities of key enzymes involved in glucose metabolism, potentially contributing to its anticonvulsant effects. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C24H46O6 and a molecular weight of 430.6 g/mol. []

Q6: Is there information available on spectroscopic data for this compound?

A6: While the provided research papers do not delve into detailed spectroscopic analysis, they highlight that this compound used in these studies is highly purified. [, , ] Specific spectroscopic data would require further investigation.

Q7: How stable is this compound under different conditions?

A7: this compound demonstrates good stability in various formulations, including as a component of solid diets for rodents. [] Research highlights its long-term stability, making it suitable for pre-clinical and clinical use. [, ]

Q8: Does this compound have any catalytic properties?

A8: this compound itself does not exhibit catalytic properties. Its benefits stem from its unique metabolic breakdown, providing substrates for the TCA cycle rather than acting as a catalyst. [, , , , , ]

A8: The provided research focuses primarily on the in vivo effects and therapeutic potential of this compound. In-depth information regarding computational chemistry, SAR, detailed formulation strategies, SHE regulations, and specific analytical method validation falls outside the scope of the provided studies.

Q9: How is this compound absorbed and metabolized in the body?

A9: this compound is rapidly hydrolyzed in the gastrointestinal tract to glycerol and heptanoate. [] Systemic exposure to intact this compound is negligible. Heptanoate, the pharmacologically active metabolite, shows the highest plasma exposure. [, ] Peak concentrations of metabolites appear after meals, suggesting dietary fat influences absorption. []

Q10: Are there differences in this compound pharmacokinetics between healthy individuals and LC-FAOD patients?

A10: Research indicates that the apparent clearance of heptanoate is lower in patients with LC-FAOD compared to healthy subjects. [] This difference underscores the importance of individualized treatment strategies.

Q11: What evidence supports the use of this compound in GLUT1-DS?

A11: Open-label studies have shown that this compound can significantly reduce the frequency of paroxysmal movement disorders in GLUT1-DS patients who cannot tolerate or do not respond to ketogenic diets. [, , , ] Improvements in brain energy metabolism, assessed by 31P-NMR spectroscopy, further support its therapeutic potential in this condition. [, ]

Q12: What are the observed effects of this compound in animal models of neurological diseases?

A12: this compound has demonstrated promising results in preclinical models of various neurological diseases. In a mouse model of Amyotrophic Lateral Sclerosis (ALS), it delayed motor neuron loss and symptom onset, potentially by improving TCA cycle function in muscles. [] In Alzheimer's disease models, this compound showed protection against brain ATP depletion and mitochondrial dysfunction, suggesting a potential neuroprotective role. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)